5-Thieno[2,3-b]quinolin-2-yl-1,3,4-oxadiazol-2-ylhydrosulfide
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Overview
Description
5-Thieno[2,3-b]quinolin-2-yl-1,3,4-oxadiazol-2-ylhydrosulfide is a useful research compound. Its molecular formula is C13H7N3OS2 and its molecular weight is 285.34. The purity is usually 95%.
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Scientific Research Applications
Photoinduced Synthesis
Researchers have developed photocatalytic methods for synthesizing thieno[3,4-c]quinolin-4(5H)-ones, leveraging diphenyl disulfide as a sulfur source. This approach facilitates the simultaneous construction of two C-S bonds and one C-C bond without the need for transition metals or additional additives, suggesting potential applications in material science and organic synthesis (Tian et al., 2022).
Metal-free Oxidative Heteroannulation
A novel metal-free oxidative [2+2+1] heteroannulation of 1,7-enynes with thiocyanates to produce thieno[3,4-c]quinolin-4(5H)-ones has been introduced. This method uses benzoyl peroxide as the oxidant, presenting a practical, environmentally friendly route to S-heterocycles without relying on metal catalysts or excess bases (Yu et al., 2019).
Coordination Polymers
The synthesis of new coordination polymers based on asymmetric 1,3,4-oxadiazole-containing ligands has been explored. The counterion effect in structural assemblies highlights the potential of these polymers in materials chemistry, possibly influencing the development of novel porous materials for catalysis or gas storage (Wu et al., 2017).
Antimicrobial Activity
Some quinoline derivatives containing an azole nucleus, synthesized from quinoline-2-carbohydrazide, have been evaluated for their antimicrobial activity. This research reveals the potential of these compounds in developing new antimicrobial agents, indicating their importance in medicinal chemistry and pharmaceutical research (Özyanik et al., 2012).
Benzodiazepine Receptors
Thienylpyrazoloquinolines have been synthesized and assessed for their activity on benzodiazepine receptors, demonstrating significant affinity and illustrating the diverse biological activities of thieno[2,3-b]quinolin derivatives. This research contributes to the understanding of GABA_A receptor modulators, which may inform the development of new therapeutic agents (Takada et al., 1988).
Mechanism of Action
Target of Action
Similar compounds have been found to target the pi3kα, which is an attractive target for pik3ca mutated malignant tumors .
Mode of Action
It’s likely that it interacts with its target in a manner similar to other quinoline derivatives, which are known to exhibit a wide array of biological properties .
Biochemical Pathways
Given the potential target of pi3kα, it’s likely that it affects pathways related to cell growth and survival .
Pharmacokinetics
Similar compounds have been synthesized and characterized using various techniques , which could provide insights into the potential pharmacokinetic properties of this compound.
Result of Action
Given its potential target and the known effects of similar compounds, it’s likely that it has significant impacts on cell growth and survival .
Action Environment
Similar compounds have been studied in various environments, which could provide insights into the potential influences of environmental factors .
Properties
IUPAC Name |
5-thieno[2,3-b]quinolin-2-yl-3H-1,3,4-oxadiazole-2-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7N3OS2/c18-13-16-15-11(17-13)10-6-8-5-7-3-1-2-4-9(7)14-12(8)19-10/h1-6H,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXRRYBKRCYVNIN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C=C(SC3=N2)C4=NNC(=S)O4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.